molecular formula C11H10F3N3 B8630053 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE

3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE

Cat. No.: B8630053
M. Wt: 241.21 g/mol
InChI Key: LCAPMONRBSQSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE is a compound that features both a pyrazole ring and a trifluoromethyl group attached to an aniline structure. This combination of functional groups makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under radical conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZENE: Similar structure but lacks the aniline group.

    3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENOL: Contains a hydroxyl group instead of an aniline group.

Uniqueness

The presence of both the pyrazole ring and the trifluoromethyl group in 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE makes it unique compared to other similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

3-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H10F3N3/c1-7-5-16-17(6-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3

InChI Key

LCAPMONRBSQSKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole (560 mg, 2.065 mmol) in MeOH (10 mL) was added Pd/C (21.98 mg, 0.206 mmol) in one portion. Then the mixture was stirred under H2 for 12 h. LCMS analysis showed the starting material disappeared. The suspension was filtered through a pad of Celite® and the filter cake was washed with MeOH (2 mL). The combined filtrates were concentrated to dryness to give crude product, which was purified by preparative TLC (PE/EA=5/1, Rf=0.25) to afford pure product 3-(4-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline (280 mg, 1.158 mmol, 56.1% yield). 1H NMR (400 MHz, CD3OD): δ 7.96 (s, 1H), 7.52 (s, 1H), 7.15 (s, 2H), 6.82 (s, 1H), 2.15 (s, 3H). ES-LCMS: m/z 242.1 (M+H).
Name
4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-pyrazole
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
21.98 mg
Type
catalyst
Reaction Step One

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